molecular formula C11H16Br2OSi B8569814 [2-Bromo-1-(3-bromo-phenyl)-ethoxy]-trimethyl-silane

[2-Bromo-1-(3-bromo-phenyl)-ethoxy]-trimethyl-silane

Cat. No. B8569814
M. Wt: 352.14 g/mol
InChI Key: WOKOBFKWCFYGBR-UHFFFAOYSA-N
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Patent
US07816354B2

Procedure details

[2-Bromo-1-(3-bromo-phenyl)-ethoxy]-trimethyl-silane (5.85 g, 16.6 mmol and tetrabutyl sodium iodide (613 mg, 1.66 mmol) were dissolved in DMSO and sodium azide (2.16 g, 33.2 mmol) was slowly added. The mixture stirred at 80° C. for 4 hours and then at room temperature for 18 hours. The mixture was quenched with saturated sodium bicarbonate and extracted with ethyl acetate. The organics were washed with water brine and 1M HCl, then again with water and brine, dried over anhydrous sodium sulfate, filtered and concentrated in vacuo. The residue was purified by chromatography on silica gel, eluting with 5-10% ethyl acetate in hexanes. The title compound was isolated as a yellow oil (3.38 g, 83%). 1H NMR (300 MHz, CDCl3): 7.57 (s, 1H), 7.48 (d, 1H), 7.31-7.29 (m, 2H), 4.87 (m, 1H), 3.49 (d, 2H), 2.45 (d, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
tetrabutyl sodium iodide
Quantity
613 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2.16 g
Type
reactant
Reaction Step Two
Name
Yield
83%

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH:3]([C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([Br:15])[CH:10]=1)[O:4][Si](C)(C)C.[N-:16]=[N+:17]=[N-:18].[Na+]>CS(C)=O>[N:16]([CH2:2][CH:3]([C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([Br:15])[CH:10]=1)[OH:4])=[N+:17]=[N-:18] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC(O[Si](C)(C)C)C1=CC(=CC=C1)Br
Name
tetrabutyl sodium iodide
Quantity
613 mg
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
2.16 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The mixture stirred at 80° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at room temperature for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The mixture was quenched with saturated sodium bicarbonate
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organics were washed with water brine and 1M HCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
again with water and brine, dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica gel
WASH
Type
WASH
Details
eluting with 5-10% ethyl acetate in hexanes

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
N(=[N+]=[N-])CC(O)C1=CC(=CC=C1)Br
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 3.38 g
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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